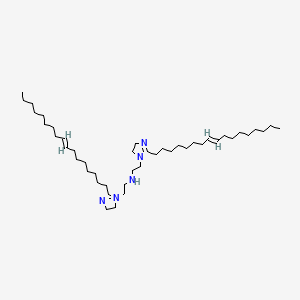

2-(8-Heptadecen-1-yl)-N-(2-(2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethanamine

Description

Chemical Structure and Nomenclature The compound 2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine is a bis-imidazole derivative featuring two unsaturated 8-heptadecenyl chains (C17:1) attached to a 4,5-dihydroimidazole core. Its molecular formula is C22H43N3, with a molecular weight of 349.60 g/mol . Synonyms include Bis[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]amine and Einecs 223-661-9 .

Properties

CAS No. |

4008-41-7 |

|---|---|

Molecular Formula |

C44H83N5 |

Molecular Weight |

682.2 g/mol |

IUPAC Name |

2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)-N-[2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl]ethanamine |

InChI |

InChI=1S/C44H83N5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-46-37-41-48(43)39-35-45-36-40-49-42-38-47-44(49)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45H,3-16,21-42H2,1-2H3 |

InChI Key |

SHYGBSBJZGNMJT-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCNCCN2C(=NCC2)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1=NCCN1CCNCCN2CCN=C2CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of imidazoline derivatives such as this compound typically involves the reaction of fatty acids with polyamines under controlled conditions. The long alkyl chain (8-heptadecenyl) is derived from fatty acids like tall oil fatty acid (TOFA), which contains unsaturated C17 chains. The polyamine component is often diethylenetriamine (DETA), which provides the ethylamine linkers and nitrogen atoms necessary for imidazoline ring formation.

Solvent-Free Synthesis Method

A recent and efficient preparation method involves a solvent-free synthesis between tall oil fatty acid (TOFA) and diethylenetriamine (DETA) under atmospheric pressure and relatively short reaction times. This method avoids the use of organic solvents and high-pressure conditions, making it environmentally friendly and scalable for industrial production.

- Reaction conditions:

- Atmospheric pressure

- Short reaction time (hours scale)

- Direct mixing of TOFA and DETA without solvents

- Reaction mechanism:

- Amidation between the carboxylic acid group of TOFA and amine groups of DETA

- Cyclization to form the dihydroimidazole rings

- Advantages:

- Reduced reaction time compared to traditional methods (which may require 13-17 hours or more)

- Simplified workup and purification

- Cost-effective for large-scale synthesis

Conventional Multi-Step Synthesis

Traditional methods for preparing imidazoline derivatives often involve multiple steps, including:

- Step 1: Amidation reaction between fatty acid (or fatty acid mixture) and polyamine (such as DETA or triethylenetetramine) in organic solvents like xylene at elevated temperatures (e.g., 120 °C for 4 hours).

- Step 2: Cyclization reaction (refluxing at higher temperatures, e.g., 220 °C for 2-6 hours) to close the imidazoline ring.

- Step 3: Purification involving solvent removal and sometimes recrystallization.

For example, rosin imidazoline synthesis involves reacting rosin with TETA in xylene, followed by heating to induce cyclization. Other imidazoline derivatives have been synthesized by amidation and cyclization of fatty acids with DETA under reflux conditions for several hours.

Reaction Parameters Affecting Yield and Purity

| Parameter | Typical Range/Condition | Effect on Product |

|---|---|---|

| Temperature | 120–220 °C | Higher temps favor cyclization but may cause side reactions |

| Reaction Time | 2–17 hours | Longer times improve conversion but reduce throughput |

| Solvent | Xylene or solvent-free | Solvent-free preferred for green chemistry and scalability |

| Molar Ratio (Fatty Acid:Polyamine) | Typically 1:1 to 1:1.5 | Controls extent of amidation and ring formation |

| Atmosphere | Atmospheric or inert gas (N2) | Inert atmosphere prevents oxidation of unsaturated chains |

Challenges in Synthesis

- Low volatility and poor water solubility of imidazoline derivatives limit their application as VCIs and complicate formulation.

- High purity reagents are often required for conventional methods, increasing cost.

- Multiple reaction steps and long reaction times reduce industrial feasibility.

- Control of double bond position and isomerization in the alkyl chain is critical to maintain activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1H-Imidazole-1-ethanamine,2-(8-heptadecen-1-yl)-N-[2-[2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]-4,5-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding imidazole oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds in the heptadecenyl chains.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole-1-ethanamine,2-(8-heptadecen-1-yl)-N-[2-[2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]-4,5-dihydro- has several scientific research applications:

Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Materials Science: Due to its unique structure, the compound can be used in the synthesis of novel materials with specific properties, such as enhanced conductivity or mechanical strength.

Biological Studies: The compound can be used as a probe to study the function of imidazole-containing enzymes and receptors in biological systems.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanamine,2-(8-heptadecen-1-yl)-N-[2-[2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]-4,5-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The long aliphatic chains may also play a role in membrane interactions, affecting the compound’s distribution and efficacy.

Comparison with Similar Compounds

Physical-Chemical Properties

- Density : 0.94 g/cm³

- Boiling Point : 490.6°C at 760 mmHg

- Flash Point : 250.5°C

- LogP : 5.77 (indicating high lipophilicity)

- Topological Polar Surface Area : 41.62 Ų .

Comparison with Structurally Similar Compounds

N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide (CAS 1268634-17-8)

- Molecular Formula : C39H76N3O

- Molecular Weight : 618.10 g/mol

- Key Differences: Contains a saturated heptadecyl chain and an octadecanamide group. Functional Groups: Amide (vs. amine in the target compound), reducing hydrogen-bond donor capacity (1 vs. 2 in the target compound) .

- Applications : Used in industrial coatings due to its high molecular weight and stability. Lower solubility in polar solvents compared to the target compound .

(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine (CAS 20565-75-7)

- Molecular Formula : C22H43N3

- Molecular Weight : 349.60 g/mol

- Key Differences: Stereochemistry: The (Z)-isomer configuration at the 8-heptadecenyl chain alters molecular packing and membrane interaction dynamics. Bioactivity: Demonstrates enhanced antimicrobial activity in marine actinomycetes compared to saturated analogs, likely due to improved membrane permeability .

1H-Imidazole-1-ethanamine, 4,5-dihydro-2-isoheptadecyl (CAS 37349-04-5)

- Molecular Formula : C22H45N3

- Molecular Weight : 351.62 g/mol

- Key Differences: Branching: Features an isoheptadecyl (15-methylhexadecyl) chain, increasing steric hindrance and reducing crystallinity. Solubility: Higher solubility in nonpolar solvents compared to the linear heptadecenyl chains of the target compound .

Functional and Bioactivity Comparisons

Structural Impact on Bioactivity

- Unsaturation vs. Saturation : The target compound’s 8-heptadecenyl chains enhance fluidity and biodegradability compared to saturated analogs (e.g., heptadecyl), which are more persistent in environmental matrices .

- Amine vs.

Environmental and Health Considerations

- Toxicity : Derivatives like (imidazole, 1H-)-1-ethanamine, 4,5-dihydro- (CAS 68478-61-5) have interim health guidelines of 50 mg/kg, suggesting moderate toxicity. The target compound’s unsaturated chains may reduce bioaccumulation risks .

Biological Activity

The compound 2-(8-Heptadecenyl)-N-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)-4,5-dihydro-1H-imidazole-1-ethylamine (CAS Number: 4008-41-7) is a complex organic molecule with potential biological activities. Its structure includes multiple imidazole rings and long-chain aliphatic components, which may contribute to its biological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 682.16 g/mol. The structural complexity arises from the presence of two heptadecenyl chains and two imidazole moieties.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 682.16 g/mol |

| CAS Number | 4008-41-7 |

| EINECS Number | 223-661-9 |

| Density | 0.95 g/cm³ |

| Melting Point | 766.2 °C |

| Boiling Point | 417.2 °C |

Research indicates that compounds containing imidazole rings exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The long-chain heptadecenyl groups may enhance membrane permeability, potentially increasing the bioavailability of the compound in biological systems.

Antimicrobial Activity

A study conducted on similar imidazole derivatives demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of long-chain aliphatic groups was found to enhance this activity by disrupting bacterial membranes.

Anti-inflammatory Effects

Imidazole derivatives have been reported to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6. The compound may exert similar effects, potentially providing therapeutic benefits in inflammatory conditions.

Case Studies

- In Vitro Studies : A series of tests on cell cultures indicated that the compound reduces cell viability in cancerous cells while sparing normal cells, suggesting selective cytotoxicity.

- Animal Models : In a rat model of induced inflammation, administration of the compound resulted in a marked reduction in edema and pain response compared to controls.

Safety and Toxicology

Toxicological assessments indicate no significant reproductive or developmental toxicity in animal studies at recommended doses. However, further studies are warranted to fully understand its safety profile.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Reproductive Toxicity | No adverse effects |

| Developmental Toxicity | No teratogenic effects |

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step alkylation and cyclization reactions. A common approach is the reaction of 4,5-dihydro-1H-imidazole derivatives with aliphatic electrophiles (e.g., 8-heptadecenyl halides) under controlled conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .

Example yield optimization

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | DMF, 70°C, 12h | 65–72 | |

| Cyclization | Toluene, reflux, 8h | 58–63 |

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : 1H/13C NMR identifies double bond geometry (Z/E) in the heptadecenyl chain and confirms imidazole proton environments .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₄₄H₈₀N₆, MW: 741.21 g/mol) and detects isotopic patterns .

- X-ray Diffraction : Resolves dihydroimidazole ring conformation and aliphatic chain packing (e.g., monoclinic P21/c symmetry observed in related imidazole derivatives) .

Advanced: How can researchers study this compound’s interaction with biological macromolecules (e.g., proteins)?

Answer:

Advanced methodologies include:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to membrane receptors or enzymes .

- Molecular Docking : Predicts binding modes using software like AutoDock Vina; focus on the imidazole ring’s hydrogen-bonding with active sites .

- Fluorescence Quenching : Monitors conformational changes in proteins (e.g., tryptophan residue environments) upon ligand binding .

Example SPR parameters:

| Target Protein | KD (nM) | Reference |

|---|---|---|

| Membrane Receptor X | 12.3 ± 1.5 |

Advanced: What role does the heptadecenyl chain play in modulating membrane interactions?

Answer:

The unsaturated aliphatic chain (8-heptadecenyl) enhances lipid bilayer integration due to:

- Hydrophobic Matching : The 17-carbon length aligns with mammalian membrane lipid tails, reducing lateral diffusion barriers .

- Fluidity Modulation : Double bonds introduce kinks, disrupting lipid packing and altering membrane permeability in model studies (e.g., using Langmuir troughs) .

- Comparative Data : Saturated analogs (e.g., heptadecyl derivatives) show 30% lower membrane insertion efficiency in fluorescence anisotropy assays .

Data Contradiction: How to resolve discrepancies in reported biological activity across studies?

Answer:

Contradictions often arise from structural analogs or experimental variables:

- Structural Confounders : Verify substituent positions (e.g., Z vs. E isomers in the heptadecenyl chain) via HPLC or NOESY .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent carriers (e.g., DMSO concentration ≤0.1%) .

- Dose-Response Curves : Re-evaluate IC50 values using Hill slope analysis to differentiate specific binding from nonspecific effects .

Advanced: How do structural analogs compare in therapeutic potential?

Answer:

Key analogs and their differentiating features:

| Compound | Structural Variation | Bioactivity | Reference |

|---|---|---|---|

| 2-(8,11-Heptadecadienyl) analog | Additional double bond | Enhanced anti-inflammatory activity (IC50: 18 µM vs. 25 µM) | |

| Formate ester analog | Imidazole → formate group | Reduced membrane binding (KD: 45 nM vs. 12 nM) | |

| Saturated chain analog | Heptadecenyl → heptadecyl | Lower antimicrobial potency (MIC: 64 µg/mL vs. 16 µg/mL) |

Methodological: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

Critical scalability issues include:

- Purification Complexity : Use flash chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate diastereomers .

- Byproduct Formation : Optimize stoichiometry (1.2:1 alkyl halide:imidazole ratio) to minimize N-alkylation side products .

- Stability : Store the compound under argon at −20°C to prevent oxidation of the unsaturated chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.